(4-Methylbenzyl)cyanamide

Description

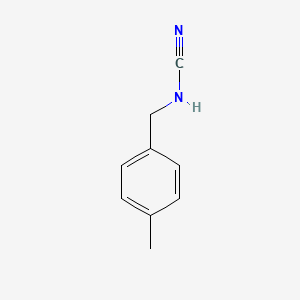

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXOALXSRJQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylbenzyl Cyanamide and Its Derivatives

Foundations of N-Cyanation Strategies

The introduction of a cyano group onto a nitrogen atom, known as N-cyanation, is a fundamental transformation in the synthesis of cyanamides. Historically, this has been achieved using highly reactive and often toxic reagents. Over time, methodologies have evolved to include nucleophilic amination approaches, offering alternative pathways to these valuable compounds.

Historically Significant Cyanation Reagents in Cyanamide (B42294) Synthesis

The most prevalent and historically significant method for synthesizing disubstituted cyanamides is the electrophilic cyanation of secondary amines. nih.gov For many years, cyanogen (B1215507) bromide (BrCN) has been the reagent of choice for this transformation due to its effectiveness and affordability. nih.govrsc.org This method involves the direct reaction of a secondary amine with cyanogen bromide, leading to the formation of the corresponding cyanamide. cardiff.ac.ukcardiff.ac.uk However, the high toxicity and significant safety risks associated with cyanogen bromide have prompted the development of safer alternatives. rsc.orgcardiff.ac.ukcardiff.ac.uk

Other historical, yet hazardous, reagents include cyanogen chloride (ClCN), a toxic gas, which can be generated in situ to react with amines. nih.gov The handling of these reagents requires extreme caution due to their volatility and potential for causing severe harm. nih.gov The development of less hazardous cyanating agents like 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole represents a significant step towards safer laboratory practices. nih.gov

Nucleophilic Amination Approaches

Nucleophilic amination provides an alternative strategy for the synthesis of cyanamides. This approach involves the reaction of a nucleophilic amine with a source of the cyano group. One such method is the reductive amination of aldehydes and ketones. This two-step process begins with the nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to the corresponding amine using a hydride reducing agent like sodium borohydride. libretexts.org

Another notable method is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide (B116566) followed by hydrolysis to yield a primary amine. libretexts.org While traditionally used for primary amine synthesis, modifications of this principle can be adapted for the introduction of more complex nitrogen-containing functionalities.

More direct nucleophilic approaches include the reaction of alkyl halides with the azide (B81097) ion, followed by reduction to the amine. libretexts.org This method avoids the overalkylation that can occur when using ammonia (B1221849) directly. libretexts.org In the context of cyanamide synthesis, these fundamental amination principles can be conceptually extended to the construction of the N-CN bond.

Contemporary and Environmentally Conscious Synthetic Routes

In recent years, a significant focus has been placed on developing more sustainable and environmentally friendly methods for cyanamide synthesis. These modern approaches aim to minimize the use of toxic reagents and reduce waste generation while offering high efficiency and broad applicability.

Metal-Catalyzed Routes to Substituted Cyanamides

Transition metal catalysis has emerged as a powerful tool for the synthesis of cyanamides, offering alternative reaction pathways with high efficiency and selectivity. rsc.orgias.ac.in Various metals, including copper and iron, have been employed to facilitate the formation of the N-CN bond. ias.ac.inmdpi.com

Copper-catalyzed methods often involve the oxidative coupling of secondary amines with a cyanide source. nih.govmdpi.com For example, copper(I) cyanide (CuCN) can be used in the presence of an oxidant and a suitable ligand to promote the cyanation of secondary amines. nih.govmdpi.com Another approach utilizes azobisisobutyronitrile (AIBN) as a radical initiator and cyanide source in a copper-catalyzed system. nih.govmdpi.com

Iron-mediated synthesis offers a cost-effective and environmentally benign alternative. ias.ac.in An efficient multi-component method has been developed for the synthesis of substituted cyanamides from isothiocyanates using an iron catalyst under mild, room temperature conditions. ias.ac.in This process involves nucleophilic addition followed by desulfurization. ias.ac.in

Furthermore, metal-catalyzed cycloaddition reactions of cyanamides have been developed, for instance, the [2+2+2] cyclotrimerization of alkynyl nitriles with alkynes to form substituted pyridines. mdpi.com Rhodium and iron catalysts have proven effective in these transformations. mdpi.com These methods highlight the versatility of metal catalysis in constructing complex molecules from cyanamide precursors.

One-Pot Synthetic Protocols for (4-Methylbenzyl)cyanamide Derivatives

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying procedures. Several such protocols have been developed for the synthesis of derivatives of this compound, highlighting the utility of this structural motif in multicomponent reactions.

A notable one-pot procedure involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com For instance, the reaction of N-benzyl cyanamides with 2-aminoacetophenone (B1585202) in the presence of hydrochloric acid in hexafluoroisopropanol (HFIP) at 70 °C yields the corresponding 2-aminoquinazolines efficiently. mdpi.com This method demonstrates the role of this compound analogues as key building blocks.

Another efficient one-pot approach is the deoxycyanamidation of alcohols. This method utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl transfer reagent and a cyano source to access tertiary cyanamides. cardiff.ac.uk The synthesis of N-(4-methylbenzyl)-N-phenylcyanamide has been demonstrated through this methodology, showcasing a route to disubstituted cyanamides from alcohol precursors. cardiff.ac.uk

Furthermore, a base-mediated, one-pot reaction between aryl thioureas and halides provides a convenient and eco-friendly route to substituted cyanamides. rsc.org This strategy, which proceeds through mercaptan and N-aryl cyanamide intermediates, is suitable for creating a diverse library of cyanamide derivatives. rsc.org The use of benzyl (B1604629) bromide and its derivatives suggests applicability for the synthesis of this compound analogues. rsc.org A catalyst-free method employing ultrasound irradiation for the N-benzylation of arylcyanamides with benzyl bromide also presents a rapid and high-yielding one-pot synthesis for N-benzyl-N-arylcyanamides. researchgate.net

This compound's parent compound, cyanamide, is also a versatile component in one-pot reactions. For example, it is used in the sequential one-pot synthesis of 2,5-bis(acyl)-4-aminothiazoles by reacting with α-oxodithioesters and α-bromoketones. tandfonline.comtandfonline.com This highlights the reactivity of the cyanamide functional group in constructing complex heterocyclic systems.

Table 1: One-Pot Synthetic Protocols for this compound Derivatives and Related Structures

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Annulation | N-Benzyl Cyanamides, 2-Amino Aryl Ketones, HCl | 2-Aminoquinazolines | Efficient, acid-mediated | mdpi.com |

| Deoxycyanamidation | Alcohols, NCTS | Tertiary Cyanamides | One-pot, uses sulfonyl transfer reagent | cardiff.ac.uk |

| Base-Mediated Alkylation | Aryl Thiourea, Halides, Base | N-Substituted Cyanamides | Eco-friendly, convenient | rsc.org |

| Ultrasound-Assisted N-Benzylation | Arylcyanamides, Benzyl Bromide | N-Benzyl-N-Arylcyanamides | Catalyst-free, rapid, high yield | researchgate.net |

| Thiazole Synthesis | α-Oxodithioesters, Cyanamide, α-Bromoketones | 4-Aminothiazoles | Multicomponent, mild conditions | tandfonline.comtandfonline.comfigshare.com |

Stereochemical and Regiochemical Control in this compound Synthesis

Controlling stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecular architectures. While methods for the direct asymmetric synthesis of this compound are not extensively documented, related reactions demonstrate sophisticated control over these parameters.

A significant example of stereochemical control is the enantioselective reaction of a chiral cyclic (alkyl)(amino)carbene (ChiCAAC) with 4-methylbenzyl cyanide, a direct precursor to the target amine. ucsd.edu This reaction leads to the formation of a β-amino nitrile with excellent diastereoselectivity (>95:5 dr), establishing two new stereocenters with a high degree of control. ucsd.edu This approach highlights a powerful methodology for preparing chiral molecules from prochiral starting materials like 4-methylbenzyl cyanide. ucsd.edu

Regioselectivity is prominently featured in cycloaddition reactions involving cyanamides. An iron-catalyzed [2+2+2] cycloaddition of terminal alkynes and a cyanamide proceeds with high chemo- and regioselectivity to afford only 4,6-disubstituted 2-aminopyridine (B139424) products. nih.govacs.org Similarly, a highly regioselective [2+2+2] cycloaddition catalyzed by triflic acid occurs between two cyanamide molecules and one ynamide molecule to give 2,4,6-triaminopyrimidines. rsc.org The regiochemical outcome is steered by the electronic properties of the reactants and the catalytic cycle. rsc.org

Another instance of regiochemical control is the synthesis of 1-aryl-5-amino-1H-tetrazoles from arylcyanamides and sodium azide. thieme-connect.com Under ultrasound irradiation in the presence of ZnCl₂, the reaction is regioselective, yielding the 1-substituted tetrazole (the kinetic product) exclusively over the 5-substituted isomer (the thermodynamic product). thieme-connect.com

Table 2: Examples of Stereochemical and Regiochemical Control in Reactions Involving Cyanamides and Precursors

| Reaction | Catalyst/Reagent | Type of Control | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| C(sp³)–H Insertion | Chiral Carbene (ChiCAAC) | Stereochemical | β-Amino Nitrile | >95:5 dr | ucsd.edu |

| [2+2+2] Cycloaddition | Iron Complex | Regiochemical | 4,6-Disubstituted 2-Aminopyridine | High | nih.govacs.org |

| [2+2+2] Cycloaddition | Triflic Acid | Regiochemical | 2,4,6-Triaminopyrimidine | High | rsc.org |

| Tetrazole Synthesis | ZnCl₂ / Ultrasound | Regiochemical | 1-Aryl-5-amino-1H-tetrazole | Kinetic product favored | thieme-connect.com |

Functional Group Compatibility in Synthetic Pathways to (4-Methylbenzyl)cyanamides

The utility of a synthetic method is often defined by its tolerance to a wide range of functional groups, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Synthetic routes involving this compound and related structures often exhibit excellent functional group compatibility.

The acid-mediated synthesis of 2-aminoquinazolines from N-benzyl cyanamides demonstrates good functional group tolerance, accommodating various substituents on both the cyanamide and the 2-amino aryl ketone components. mdpi.com This robustness allows for the creation of a diverse library of quinazoline (B50416) derivatives.

Transition metal-catalyzed cyanations are particularly notable for their broad functional group tolerance. Palladium-catalyzed cyanation of aryl (pseudo)halides using electrophilic cyanating reagents works well with a variety of functionalized aryl nitriles. rsc.org Similarly, nickel-catalyzed cyanations of aryl thioethers and deaminative cyanations of primary alkyl amines tolerate diverse functional groups and heterocyclic structures. organic-chemistry.orgorganic-chemistry.org

Rhodium-catalyzed C-H cyanation reactions using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyano source are also remarkably tolerant of sensitive functionalities. mdpi.comsemanticscholar.org These reactions can proceed in the presence of groups such as unprotected phenols and aryl iodides, which might be incompatible with other transition metal-catalyzed processes. semanticscholar.org This high level of compatibility underscores the mildness and selectivity of the catalytic system.

The development of cyanide-free cyanation methods further expands the scope and functional group tolerance. For example, a nickel-catalyzed reductive coupling for synthesizing benzonitriles from aryl (pseudo)halides uses 2-methyl-2-phenyl malononitrile (B47326) (MPMN) as a bench-stable, carbon-bound electrophilic CN source that does not release free cyanide. organic-chemistry.org

Table 3: Functional Group Compatibility in Cyanation Reactions

| Catalytic System | Reaction Type | Tolerated Functional Groups/Features | Reference |

|---|---|---|---|

| HCl / HFIP | [4+2] Annulation | Various substituents on aromatic rings | mdpi.com |

| Palladium Catalysis | Cyanation of Aryl Halides | Esters, ketones, aldehydes, nitriles | rsc.org |

| Nickel Catalysis | Deaminative Cyanation | Ethers, CF₃, F, Cl, esters, indoles | organic-chemistry.orgacs.org |

| Rhodium Catalysis | C-H Cyanation with NCTS | Unprotected phenols, Aryl-Iodides, epoxides | mdpi.comsemanticscholar.org |

| Nickel Catalysis | Reductive Coupling with MPMN | Keto, aldehyde, ester, nitrile, -NH₂ | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminoacetophenone |

| 2-Amino-4,6-disubstituted pyridine (B92270) |

| 2-Aminoquinazoline |

| 2,4,6-Triaminopyrimidine |

| 2-Methyl-2-phenyl malononitrile (MPMN) |

| 4,6-Disubstituted 2-aminopyridine |

| 4-Aminothiazole |

| 4-Methylbenzyl cyanide |

| 5-Amino-1-aryl-1H-tetrazole |

| Benzyl bromide |

| Cyanamide |

| Hexafluoroisopropanol (HFIP) |

| N-(4-Methylbenzyl)-N-phenylcyanamide |

| N-Benzyl cyanamide |

| N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) |

| Sodium azide |

| Triflic acid |

| α-Bromoketone |

| α-Oxodithioester |

Chemical Reactivity and Mechanistic Investigations of 4 Methylbenzyl Cyanamide Derivatives

Dual Reactivity of the Cyanamide (B42294) Moiety: Nucleophilic and Electrophilic Pathways

The cyanamide functional group exhibits a characteristic duality in its reactivity. mdpi.comaanda.orgaanda.org It possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic carbon atom within the nitrile group. chemicalbook.commdpi.comresearchgate.net This bifunctional nature enables (4-Methylbenzyl)cyanamide derivatives to participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and substitution reactions. chemicalbook.comchemicalbook.com

The nucleophilicity of the amino nitrogen allows for reactions such as alkylation and acylation. Conversely, the electrophilic character of the nitrile carbon makes it susceptible to attack by various nucleophiles. researchgate.net This dual reactivity allows cyanamides to act as versatile precursors for the synthesis of nitrogen-containing compounds like guanidines and various heterocyclic systems. chemicalbook.comresearchgate.net

N-CN Bond Activation and Cleavage Reactions

While many transformations of cyanamides occur at the cyano group, reactions involving the cleavage of the N-CN bond are of significant interest as they provide unique synthetic pathways. mdpi.comnih.gov This bond cleavage can be challenging due to its partial double bond character. nih.gov However, methods involving both metal catalysis and metal-free conditions have been developed to achieve this activation, offering routes to electrophilic cyanation and amino group transfers. mdpi.comnih.gov

In these processes, the cyanamide derivative functions as an electrophilic cyanating agent, formally transferring a "[CN]⁺" moiety to a nucleophile. mdpi.comnih.gov This reactivity provides an alternative to highly toxic cyanating agents like cyanogen (B1215507) bromide. mdpi.com N-acyl or N-sulfonyl derivatives of cyanamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are commonly employed as effective electrophilic cyanide sources. rsc.orgrsc.org These reactions can be promoted under transition metal-free conditions or catalyzed by various metals. mdpi.comrsc.org For instance, rhodium-catalyzed cyanations of organoboronic acids using NCTS have been developed to produce aryl nitriles. rsc.org Similarly, metal-free cyanations of enolates and other carbon nucleophiles have been achieved. rsc.org

Table 1: Examples of Electrophilic Cyanation Reactions Using Cyanamide Derivatives

| Catalyst/Reagent | Substrate | Product Type | Reference |

|---|---|---|---|

| Rhodium Complex | Arylboronic Acids | Aryl Nitriles | rsc.org |

| Lewis Acids | Indoles, Pyrroles | Heteroaryl Nitriles | mdpi.com |

| Base (e.g., DBU) | 1,3-Dicarbonyls | α-Cyano Carbonyls | rsc.org |

The N-CN bond cleavage can also be leveraged for amino group transfer, where the cyanamide derivative serves as an aminating reagent. mdpi.comnih.gov A key application of this reactivity is in the synthesis of guanidines. The reaction of various amines with a cyanamide, often activated by a catalyst, results in the formation of a new C-N bond and the construction of the guanidinyl framework. For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of primary, secondary, and aryl amines with cyanamide in water. researchgate.net This method proceeds under mild conditions and is applicable to substrates that are only soluble in aqueous media. researchgate.net

Cycloaddition Chemistry of (4-Methylbenzyl)cyanamides

The carbon-nitrogen triple bond of the cyanamide moiety in derivatives like this compound is an active participant in cycloaddition reactions. mdpi.com These reactions are powerful tools for the construction of five- and six-membered heterocyclic rings. mdpi.comchemicalbook.com

[3+2] Cycloadditions: Cyanamides can react with 1,3-dipoles, such as nitrile oxides, in formal [3+2] cycloaddition reactions to yield five-membered heterocycles. For instance, the reaction of N-cyano sulfonamides with nitrile oxides in the presence of a fluoride (B91410) source can produce 1,2,4-oxadiazol-5-imines. rsc.org

[2+2+2] Cycloadditions: The co-cyclization of cyanamides with two alkyne units, often catalyzed by transition metals like iron, iridium, or nickel, provides access to substituted pyridines and pyrimidines. researchgate.netnsf.gov This strategy has been applied to the synthesis of complex molecules, including α-carbolines, by designing dialkynyl cyanamide precursors that undergo intramolecular cyclotrimerization. nsf.gov

[4+2] Cycloadditions (Diels-Alder Reactions): Cyanamides, acting as dienophiles, can react with 1,3-dienes. "Push-pull" nitriles like cyanamides exhibit higher reactivity in these reactions compared to common nitriles. nih.gov The reaction of 4-acyl-1H-pyrrole-2,3-diones with cyanamides serves as an example, leading to the formation of 4H-1,3-oxazine derivatives. nih.govresearchgate.net

Radical Reactions Involving N-Acyl-(4-Methylbenzyl)cyanamide Systems

N-Acylcyanamide derivatives are effective partners in radical cascade reactions, enabling the synthesis of complex polycyclic nitrogen-containing frameworks. mdpi.comresearchgate.net These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride. mdpi.comcardiff.ac.uk

The general mechanism involves the generation of an aryl or alkyl radical, which then undergoes an intramolecular cyclization onto the cyanamide's nitrile group. mdpi.com This addition forms an amidinyl radical intermediate. Subsequent cyclization and rearomatization steps lead to the final polycyclic product. mdpi.com This methodology has been successfully employed in the synthesis of guanidine-based natural products and various quinazolinone derivatives. mdpi.comresearchgate.net The reaction cascade highlights the ability of the cyanamide group to participate in and direct complex radical transformations. beilstein-journals.orgacs.org

Metal-Catalyzed Transformations of (4-Methylbenzyl)cyanamides

Transition metal catalysis provides a powerful platform for activating and transforming this compound and its derivatives. nih.gov Catalysts based on rhodium, copper, iron, nickel, and palladium have all been employed to facilitate unique transformations. nih.govnih.govrsc.orgrsc.org

One significant area is the metal-catalyzed cleavage of the N-CN bond. rsc.org Silyl-iron complexes have been shown to cleave the N-CN bond of dialkylcyanamides under photolytic conditions, proceeding through an N-silylated η²-amidino iron complex intermediate. rsc.orgwitpress.com This has led to the development of catalytic coupling reactions. rsc.org Copper-catalyzed reactions are also prevalent, for instance, in the cyanation of secondary amines using sources like CuCN or AIBN. nih.gov

Furthermore, metal catalysts are crucial in cycloaddition chemistry, such as the nickel-catalyzed [2+2+2] cyclotrimerization of dialkynyl cyanamides to form α-carbolines. nsf.gov Copper(I) iodide has been used to catalyze the synthesis of N,N'-disubstituted guanidines from N-substituted cyanamides and amines. researchgate.net A recent copper-catalyzed method allows for the synthesis of substituted cyanamides from aryl thioureas and alkyl halides, demonstrating a novel route to these valuable compounds. rsc.orgnih.gov

Table 2: Examples of Metal-Catalyzed Reactions of Cyanamide Derivatives

| Metal Catalyst | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| [Rh(OH)(cod)]₂ | Arylboronic Acids, NCTS | N-CN Cleavage/Cyanation | Aryl Nitriles | rsc.org |

| CuI/Xantphos | N-Arylcyanamides, Amines | Amino Group Transfer | N,N'-Disubstituted Guanidines | researchgate.net |

| CpFe(CO)₂(SiEt₃) | Triethylsilane | N-CN Cleavage | Silyl Cyanide/Amine | witpress.com |

| Ni(0) Complex | Dialkynyl Cyanamides | [2+2+2] Cycloaddition | α-Carbolines | nsf.gov |

Catalytic Formation of Guanidine (B92328) Derivatives from N-Substituted Cyanamides

The synthesis of guanidines, a structural motif present in many biologically active compounds, can be efficiently achieved through the guanylation of amines with N-substituted cyanamides. cardiff.ac.uksorbonne-universite.fr This transformation typically requires the activation of the cyanamide group to enhance its electrophilicity, which is often accomplished using catalytic amounts of Lewis acids or other reagents. google.com

N-substituted cyanamides, such as this compound, can react with primary or secondary amines in the presence of a suitable catalyst to yield trisubstituted guanidines. Various catalytic systems have been developed to facilitate this reaction under mild conditions. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of diverse amines with cyanamide in aqueous solutions. organic-chemistry.org Similarly, ytterbium triflate is an efficient catalyst for the addition of amines to carbodiimides, which are closely related to cyanamides, under solvent-free conditions. organic-chemistry.org

The general mechanism involves the coordination of the Lewis acid catalyst to the nitrogen atom of the cyano group. This coordination increases the electrophilic character of the cyanamide carbon, making it more susceptible to nucleophilic attack by an amine. Subsequent proton transfer and catalyst regeneration yield the final guanidine product. A copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines has also been developed for the synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org

While direct studies on this compound are specific, the established reactivity patterns for N-benzyl cyanamides are applicable. The reaction of this compound with a desired amine in the presence of a Lewis acid catalyst like Zinc Chloride (ZnCl₂) would be a standard approach to synthesize the corresponding N,N',N''-trisubstituted guanidine. google.com

Annulation Reactions of N-Benzyl Cyanamides (e.g., [4+2] Annulation)

Annulation reactions are powerful tools in synthetic chemistry for constructing cyclic frameworks with high atom economy. mdpi.com N-benzyl cyanamides, including this compound, have proven to be effective substrates in [4+2] annulation reactions for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net

A notable example is the hydrochloric acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.commdpi.com This reaction provides an efficient pathway to 2-aminoquinazoline (B112073) derivatives. mdpi.com The process is typically carried out by heating the reactants in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net The reaction demonstrates good tolerance for a variety of substrates, including those with different substituents on the N-benzyl cyanamide ring. mdpi.com

The table below illustrates the scope of this reaction with various substituted N-benzyl cyanamides.

| N-Benzyl Cyanamide Derivative | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl cyanamide | 2-aminoacetophenone (B1585202) | N-benzyl-4-methylquinazolin-2-amine | 85 | mdpi.com |

| N-(4-methylbenzyl)cyanamide | 2-aminoacetophenone | 4-methyl-N-(4-methylbenzyl)quinazolin-2-amine (3ac) | 87 | mdpi.com |

| N-(4-methoxybenzyl)cyanamide | 2-aminoacetophenone | N-(4-methoxybenzyl)-4-methylquinazolin-2-amine | 82 | mdpi.com |

| N-(4-fluorobenzyl)cyanamide | 2-aminoacetophenone | N-(4-fluorobenzyl)-4-methylquinazolin-2-amine | 78 | mdpi.com |

| N-(4-chlorobenzyl)cyanamide | 2-aminoacetophenone | N-(4-chlorobenzyl)-4-methylquinazolin-2-amine | 80 | mdpi.com |

| N-(naphthalen-2-ylmethyl)cyanamide | 2-aminoacetophenone | 4-methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine | 75 | mdpi.com |

Reactivity in the Formation of Advanced Heterocyclic Scaffolds (e.g., Quinazolines)

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. mdpi.comarabjchem.org The reactivity of N-benzyl cyanamides in annulation reactions provides a direct route to this important heterocyclic system.

As detailed previously, the acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones is a practical method for synthesizing 2-aminoquinazoline derivatives. mdpi.com A plausible mechanism for this reaction begins with the protonation of the N-benzyl cyanamide under acidic conditions. This protonation enhances the electrophilicity of the cyanamide carbon, which is then attacked by the amino group of the 2-amino aryl ketone. This step forms an amidine intermediate that, after isomerization, undergoes intramolecular cyclization via nucleophilic addition of the second amino group to the carbonyl group. The final step is an aromatization reaction through the elimination of a water molecule to yield the 2-aminoquinazoline product. mdpi.com

Furthermore, the versatility of N-benzyl cyanamides is demonstrated by their reaction with 2-aminobenzonitriles instead of 2-amino aryl ketones. mdpi.com Under similar acidic conditions, this reaction leads to the formation of 2-amino-4-iminoquinazolines, showcasing a divergent synthetic pathway based on the choice of the reaction partner. mdpi.com

The table below summarizes the synthesis of various quinazoline derivatives from N-benzyl cyanamides.

| N-Benzyl Cyanamide Reactant | Second Reactant | Product Type | Product Name | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-methylbenzyl)cyanamide | 2-aminoacetophenone | 2-Aminoquinazoline | 4-methyl-N-(4-methylbenzyl)quinazolin-2-amine | 87 | mdpi.com |

| N-benzyl cyanamide | 2-aminobenzonitrile | 2-Amino-4-iminoquinazoline | 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine | 75 | mdpi.com |

| N-(4-methylbenzyl)cyanamide | 2-aminobenzonitrile | 2-Amino-4-iminoquinazoline | 4-imino-3-(4-methylbenzyl)-3,4-dihydroquinazolin-2-amine | 80 | mdpi.com |

| N-(4-methoxybenzyl)cyanamide | 2-aminobenzonitrile | 2-Amino-4-iminoquinazoline | 4-imino-3-(4-methoxybenzyl)-3,4-dihydroquinazolin-2-amine | 76 | mdpi.com |

| N-(4-fluorobenzyl)cyanamide | 2-aminobenzonitrile | 2-Amino-4-iminoquinazoline | 3-(4-fluorobenzyl)-4-imino-3,4-dihydroquinazolin-2-amine | 55 | mdpi.com |

Beyond quinazolines, derivatives of N-benzyl cyanamides are also utilized in the synthesis of other complex fused heterocyclic systems. For example, N-benzyl-N-cyanopropiolamides undergo a radical-promoted thiolative annulation followed by a Pd-catalyzed C-H amination to produce pyrrolo[2,1-b]quinazolin-1(9H)-ones in a one-pot process. nih.gov This demonstrates the broad utility of the cyanamide functional group as a linchpin in constructing advanced molecular architectures.

Spectroscopic and Diffraction Methodologies for Structural Characterization of 4 Methylbenzyl Cyanamide Systems

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is an unparalleled technique for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of (4-Methylbenzyl)cyanamide is not publicly documented in the searched scientific literature, analysis of closely related compounds, such as N-(4-methylbenzyl)benzenesulfonamides and other substituted cyanamides, provides a robust framework for predicting its solid-state characteristics. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, defining its molecular conformation. It is anticipated that the 4-methylphenyl ring would be largely planar. The geometry around the cyanamide (B42294) nitrogen atom would be of particular interest; for N,N-disubstituted cyanamides, the cyano group is generally found to be nearly linear. mdpi.com For the monosubstituted this compound, the N-H bond, the N-C(benzyl) bond, and the N-C(cyano) bond would likely adopt a trigonal planar or shallow trigonal pyramidal geometry.

Table 1: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and functionality. nih.gov |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | Dependent on chiral resolution and packing symmetry. nih.gov |

| N-C≡N angle | ~175-180° | The cyano group is characteristically linear or near-linear. mdpi.com |

| C≡N bond length | ~1.14 - 1.16 Å | Typical for a carbon-nitrogen triple bond. mdpi.com |

| N-C(cyano) bond length | ~1.32 - 1.35 Å | Shorter than a typical N-C single bond, indicating some double bond character. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Although experimental spectra for this compound are not available in the reviewed literature, a precise prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures. mdpi.com

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The aromatic protons on the 4-methylphenyl ring would appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic (CH₂) protons would give rise to a singlet, and the methyl (CH₃) protons would also appear as a singlet.

The ¹³C NMR spectrum would display signals for each unique carbon atom. A key diagnostic peak would be the carbon of the nitrile group (C≡N), which is expected to resonate in a distinct region of the spectrum. mdpi.com The chemical shift of this carbon is a clear indicator of the cyanamide functionality. mdpi.com

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 - 7.3 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~7.1 - 7.2 | Doublet | 2H | Ar-H (ortho to CH₃) |

| ~4.3 - 4.5 | Singlet | 2H | -CH ₂-N |

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~138 - 140 | Ar-C (quaternary, attached to CH₃) |

| ~132 - 134 | Ar-C (quaternary, attached to CH₂) |

| ~129 - 130 | Ar-C H (ortho to CH₃) |

| ~127 - 128 | Ar-C H (ortho to CH₂) |

| ~114 - 116 | -C ≡N |

| ~50 - 55 | -C H₂-N |

Vibrational Spectroscopy (IR) and Mass Spectrometry for Molecular Identification and Bonding Characteristics

Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for identifying functional groups and determining the molecular weight and fragmentation pattern of a compound.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. The IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) stretch. This peak is a definitive marker for the cyanamide group and typically appears in a relatively clear region of the spectrum. nih.gov For the monosubstituted form, a distinct N-H stretching band would also be visible.

Table 4: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| ~3200 - 3400 | Medium, Sharp | N-H Stretch (if monosubstituted) mdpi.com |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H Stretch |

| ~2220 - 2240 | Strong, Sharp | C≡N Stretch mdpi.comnih.gov |

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. The molecular formula of this compound is C₉H₁₀N₂, corresponding to a molecular weight of 146.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 146.

The fragmentation pattern would be highly characteristic. The most likely fragmentation pathway would involve the cleavage of the benzylic C-N bond to form the highly stable 4-methylbenzyl cation. This cation can rearrange to the even more stable 4-methyltropylium ion, which would be expected to be the base peak in the spectrum.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺ | Molecular Ion [M]⁺ |

| 105 | [C₈H₉]⁺ | 4-Methylbenzyl Cation |

Applications of 4 Methylbenzyl Cyanamide Derivatives As Synthetic Intermediates in Complex Molecule Construction

Versatile Building Blocks in Multicomponent Reactions and Cascade Processes

The structure of (4-Methylbenzyl)cyanamide derivatives makes them exceptionally well-suited for multicomponent reactions (MCRs) and cascade processes, which are hallmarks of green and efficient chemistry. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single operation, enhancing atom- and step-economy.

Cyanamide-based radical cascade reactions, in particular, have become a powerful tool for accessing nitrogen-containing polycyclic frameworks. nih.gov These cascades can be initiated with simple precursors to generate complex molecular cores with high stereoselectivity. For example, N-acylcyanamides can undergo radical cascade cyclization to construct dihydroisoquinolinone and 4-quinazolinone cores. The cyanamide (B42294) moiety's ability to participate as a dipolarophile in [3+2] cycloaddition reactions further expands its utility, leading to the formation of various five-membered heterocyclic rings. nih.gov Similarly, in [2+2+2] cycloaddition reactions with diynes, cyanamide derivatives serve as the nitrogen source for the construction of substituted 2-aminopyridines, which are prevalent motifs in pharmaceuticals. nih.gov

Strategies for the Synthesis of Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are fundamental scaffolds in countless natural products, pharmaceuticals, and pesticides. rsc.org Cyanamides, including derivatives like this compound, play a crucial role in the synthesis of these frameworks due to the dual functionality of the cyano group, which can participate in both radical and non-radical cyclization pathways. rsc.org

The guanidinium group is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netias.ac.inresearchgate.netresearchgate.net this compound derivatives are direct and efficient precursors for the synthesis of substituted guanidines. The reaction typically involves the addition of a primary or secondary amine to the electrophilic nitrile carbon of the cyanamide. Copper-catalyzed three-component reactions involving cyanamides, amines, and arylboronic acids have been developed as an operationally simple method for the rapid assembly of N,N',N''-trisubstituted aryl guanidines. researchgate.net

Furthermore, cyanamides can be readily converted to ureas. While this can be achieved through hydrolysis, other synthetic routes exist that leverage the reactivity of the cyanamide group. The capacity of the urea functional group to form stable hydrogen bonds with biological receptors makes it a critical component in drug design. researchgate.net

Table 1: Representative Synthesis of Guanidines from Cyanamide Derivatives

| Amine Substrate | Cyanamide Precursor | Catalyst/Reagents | Product Type | Reference |

| Various amines | N-Acylcyanamide | Radical initiator (e.g., AIBN) | Tricyclic Guanidines | nih.gov |

| Amines and Arylboronic acids | N-Aryl Cyanamide | CuCl₂·2H₂O, bipyridine, O₂ | N,N',N''-Trisubstituted aryl guanidines | researchgate.net |

| Derivatized amines | Cyanamide | Coupling agents | Acyclic guanidines | researchgate.net |

Quinazoline (B50416) and its oxidized derivative, quinazolinone, are bicyclic heterocyclic scaffolds present in a multitude of pharmacologically active compounds with applications as anticancer, anti-inflammatory, and antibacterial agents. Cyanamide derivatives have proven to be effective reagents in the synthesis of these important frameworks. rsc.org

A notable metal-free approach involves the reaction of 2-aminobenzophenones with cyanamide to yield 2-aminoquinazolines under mild conditions. This method offers good atom economy and allows for structural diversity. Radical chemistry also provides a pathway to quinazolinone cores through the cyclization of bromo- or iodoaryl precursors bearing an N-acylcyanamide moiety. nih.gov These methods highlight the flexibility of using cyanamide-based intermediates to access the quinazoline skeleton, a key structure in medicinal chemistry.

Table 2: Selected Methods for Quinazoline Synthesis Using Cyanamide Precursors

| Starting Materials | Cyanamide Reagent | Conditions | Product | Reference |

| 2-Aminobenzophenones | Cyanamide | Metal-free, mild conditions | 2-Aminoquinazolines | |

| 2-Amino aryl ketones | N-Benzyl cyanamides | Hydrochloric acid | 2-Aminoquinazoline (B112073) derivatives | researchgate.net |

| Bromo- or iodoaryl precursors | N-Acylcyanamide | AIBN, Tributyltin | Polycyclic quinazolinones | nih.gov |

The synthesis of imidazoacridine structures directly from this compound or other cyanamide derivatives is not extensively documented in the reviewed scientific literature. While imidazoacridines are recognized as important scaffolds, particularly in materials science for applications like photosensitizers, their construction via cyanamide-based cyclization reactions does not appear to be a commonly reported synthetic strategy. rsc.org

Development of Agrochemical and Pharmaceutical Scaffolds via this compound Intermediates

The synthetic utility of this compound intermediates directly translates into the development of valuable agrochemical and pharmaceutical scaffolds. The ability to efficiently generate core structures like guanidines and quinazolines provides access to molecules with proven biological activity.

In the agrochemical sector, cyanamide itself and its simpler derivatives are used as herbicides, plant growth regulators, and insecticides. researchgate.net More complex derivatives built upon this core also show promise. For instance, many commercial pesticides contain an acylamino group, a structure related to the urea and guanidine (B92328) functionalities readily accessible from cyanamides. Specifically, certain quinazoline derivatives have been developed and commercialized as potent insecticides and acaricides, demonstrating excellent activity against agricultural pests. The synthesis of quinazoline frameworks from cyanamide precursors therefore represents a direct route to potentially new agrochemical agents.

In pharmaceuticals, the guanidine moiety is a cornerstone of drug design, valued for its ability to engage in biological interactions. researchgate.net Guanidine-containing drugs are used in the treatment of cancer, as well as bacterial, protozoal, and viral infections. researchgate.net Similarly, the quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs with anti-cancer, anti-HIV, and anti-inflammatory activities. By providing an efficient entry point to these and other nitrogen-containing heterocycles, this compound intermediates serve as a crucial platform for the discovery and development of novel therapeutic agents. rsc.org

Investigation of Biological Activity Mechanisms of 4 Methylbenzyl Cyanamide Derivatives in Vitro and in Silico

Structure-Activity Relationship (SAR) Analysis in Designed Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound, such as (4-Methylbenzyl)cyanamide, influence its biological activity. By systematically altering the molecular structure and observing the corresponding changes in efficacy, researchers can identify key pharmacophoric features.

For derivatives of cyanamide-containing compounds, SAR analysis has revealed critical insights. For instance, in a series of dual aromatase and sulfatase inhibitors, the introduction and positioning of halogen atoms on the phenyl ring significantly impacted inhibitory potency. The addition of a halogen at the meta position of a related inhibitor scaffold led to a substantial improvement in activity against aromatase. Specifically, dihalogenated derivatives demonstrated significantly enhanced potency compared to their mono-halogenated counterparts nih.gov. This suggests that for this compound derivatives, modifications to the methylbenzyl portion could be a fruitful area of investigation.

Key modifications in SAR studies often include:

Substitution on the Aromatic Ring : Introducing electron-donating or electron-withdrawing groups to the 4-methylbenzyl ring can alter the electronic properties and steric profile of the molecule, affecting its binding affinity to a target. In other chemical series, substitutions on the phenyl ring with electron-donating groups were found to contribute positively to cytotoxic activity mdpi.com.

Changes to the Benzyl (B1604629) Linker : Modifying the methylene bridge connecting the phenyl ring and the cyanamide (B42294) group, such as by introducing rigidity or flexibility, can impact the compound's conformational freedom and its ability to fit into a biological target's binding site nih.gov.

A hypothetical SAR study on this compound derivatives might yield data similar to that shown in the interactive table below, illustrating how different substituents on the phenyl ring could affect inhibitory concentration (IC₅₀).

| Compound ID | R1 Substituent | R2 Substituent | Target | IC₅₀ (µM) |

| MBC-001 | H | H | Enzyme A | 15.2 |

| MBC-002 | 4-Cl | H | Enzyme A | 5.8 |

| MBC-003 | 3,4-diCl | H | Enzyme A | 1.3 |

| MBC-004 | H | 4-OCH₃ | Enzyme A | 12.5 |

| MBC-005 | 4-Cl | 4-OCH₃ | Enzyme A | 3.1 |

Note: This table is illustrative and based on principles of SAR studies.

In Vitro Evaluation of Biochemical Mechanisms (e.g., Enzyme Inhibition)

The biological effects of this compound derivatives are often rooted in their ability to modulate the activity of specific enzymes. In vitro enzyme inhibition assays are crucial for identifying molecular targets and quantifying the potency of these compounds.

Derivatives containing benzylamine and sulfonamide moieties have been investigated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in neurotransmitter metabolism researchgate.net. Similarly, cyanamide-related structures like benzoylguanidines have been identified as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication nih.gov. These studies suggest that this compound derivatives could be screened against a panel of enzymes to discover potential inhibitory activities.

The process typically involves:

Enzyme Selection : Choosing a clinically relevant enzyme (e.g., kinases, proteases, oxidoreductases) based on a therapeutic hypothesis.

Assay Development : Utilizing established protocols, often spectrophotometric or fluorometric, to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Determination of Inhibitory Potency : Calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the derivative required to reduce the enzyme's activity by 50%.

Mechanism of Inhibition Studies : Performing kinetic analyses, such as generating Lineweaver-Burk plots, to determine if the inhibition is competitive, non-competitive, or uncompetitive researchgate.netnih.gov.

For example, a study on a 4-(nitrobenzyl)guanidine derivative against SARS-CoV-2 Mpro found it to have an uncompetitive inhibitory activity with an IC₅₀ value of 77 µM nih.gov. Another study on amide derivatives as xanthine oxidase inhibitors successfully used quantitative structure-activity relationship (QSAR) models to predict their inhibitory effects frontiersin.org.

| Derivative | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

| Derivative 4i | hMAO-B | Non-competitive | 0.041 |

| Derivative 4t | hMAO-B | Non-competitive | 0.065 |

| BZG2 | SARS-CoV-2 Mpro | Uncompetitive | 77 |

Data sourced from related studies on benzylamine and guanidine (B92328) derivatives researchgate.netnih.gov.

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, are powerful tools for predicting and analyzing the binding of small molecules like this compound derivatives to the active sites of biological targets. These computational methods provide insights into the binding mode, affinity, and key intermolecular interactions that stabilize the ligand-target complex.

Molecular docking simulations can:

Predict Binding Poses : Identify the most favorable orientation and conformation of the derivative within the target's binding pocket.

Estimate Binding Affinity : Calculate a docking score that approximates the binding energy, helping to rank potential inhibitors.

Identify Key Interactions : Visualize hydrogen bonds, hydrophobic interactions, and other forces that are crucial for binding. For instance, docking studies have shown how specific residues in the active site of an enzyme form hydrogen bonds with the inhibitor researchgate.net.

In studies of potential anticancer agents, molecular docking has been used to evaluate the binding of pyrazolo-pyrimidinone derivatives to the epidermal growth factor receptor (EGFR) nih.gov. Similarly, for potential antivirals, virtual screening has illustrated how compounds can bind to the main protease of SARS-CoV-2 nih.gov. These examples highlight the utility of docking in understanding how this compound derivatives might interact with therapeutic targets at an atomic level, guiding the design of more potent analogues.

In Vitro Studies on Cellular Processes and Pathways (e.g., Antiproliferative Effects)

To move beyond biochemical assays, it is essential to evaluate the effects of this compound derivatives on cellular processes. In vitro studies using cultured human cell lines are a cornerstone of this research, particularly for investigating potential anticancer activity.

Antiproliferative assays, such as the MTT assay, are used to measure the ability of a compound to inhibit cell growth or induce cell death. The results are typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value. Studies on various heterocyclic compounds, including hydrazone and benzenesulfonylguanidine derivatives, have demonstrated potent antiproliferative activity against human cancer cell lines like MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) mdpi.comnih.gov. For example, certain hydrazone derivatives showed potent activity against the MCF-7 cell line with IC₅₀ values as low as 2.19 µM mdpi.com.

Further cellular studies can investigate the mechanism of action, including:

Cell Cycle Analysis : Using flow cytometry to determine if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, G2/M), which is a common mechanism for anticancer drugs researchgate.net.

Apoptosis Induction : Assessing whether the compounds trigger programmed cell death (apoptosis) through assays that detect markers like caspase activation or changes in mitochondrial membrane potential nih.gov.

| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) |

| Hydrazone 3l | MCF-7 (Breast Cancer) | Cytotoxicity | 2.19 |

| Hydrazone 3m | MCF-7 (Breast Cancer) | Cytotoxicity | 2.88 |

| Guanidine 30 | HCT-116 (Colon Cancer) | Cytotoxicity | 8 |

| Guanidine 20 | HCT-116 (Colon Cancer) | Cytotoxicity | 10 |

Data sourced from studies on related derivative classes mdpi.comnih.gov.

Research into Antimicrobial and Antiviral Activity Profiles (In Vitro)

The structural features of this compound suggest that its derivatives could possess antimicrobial or antiviral properties. In vitro screening against a panel of pathogenic microorganisms is the first step in exploring this potential.

Antimicrobial Activity: The activity of novel compounds is often tested against a range of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains (e.g., Candida albicans). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to quantify the compound's potency nih.gov. For instance, N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, which contain a benzylamide fragment, showed good activity against strains of S. aureus and B. subtilis researchgate.net. This indicates that the benzyl moiety, also present in this compound, can be beneficial for antimicrobial action.

Antiviral Activity: Screening for antiviral activity involves cell-based assays where host cells are infected with a specific virus (e.g., influenza virus, herpes simplex virus, or coronaviruses) and then treated with the test compounds nih.gov. The ability of the compound to inhibit viral replication is measured, often by quantifying viral load or observing the cytopathic effect. Cyanobacterial metabolites, which include a diverse range of nitrogen-containing compounds, have been shown to inhibit viruses like HIV-1 mdpi.com. Drug repurposing screens have also identified existing drugs with cyano- or benzyl-like features that exhibit in vitro activity against SARS-CoV-2 by hindering its replication nih.gov.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Methylbenzyl)cyanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves alkylation or amidation reactions. For example, a benzyl chloride derivative (e.g., 4-methylbenzyl chloride) can react with cyanamide under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification is achieved through column chromatography or recrystallization. Structural confirmation requires NMR (¹H/¹³C), IR (to confirm C≡N and N–H stretches), and mass spectrometry .

Q. How can researchers confirm the identity and purity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR should show peaks for the methyl group (δ ~2.3 ppm) and benzyl protons (δ ~4.3 ppm for –CH₂–). ¹³C NMR confirms the cyanamide group (δ ~120 ppm for C≡N).

- IR : Look for absorptions at ~2200 cm⁻¹ (C≡N) and ~3300 cm⁻¹ (N–H).

- HPLC/MS : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with ESI-MS confirming the molecular ion ([M+H]⁺ = 161.15 g/mol) .

Q. What are the recommended protocols for assessing acute toxicity in preliminary studies?

- Methodology :

- In vitro : Perform cell viability assays (e.g., MTT) on human cell lines (e.g., HEK-293) at concentrations ranging from 1–100 μM.

- In vivo : Acute oral toxicity in rodent models (OECD Guideline 423) with doses from 50–2000 mg/kg. Monitor mortality, organ histopathology, and biochemical markers (e.g., ALT, AST) over 14 days .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Optimize the molecular geometry using DFT (B3LYP/6-31G* basis set). Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Simulate reaction pathways with cyanide or thiol nucleophiles, evaluating activation energies and transition states. Validate predictions experimentally via kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What experimental strategies resolve contradictory data on dose-dependent effects in biological systems (e.g., sprouting induction vs. toxicity)?

- Methodology :

- Controlled variables : Test across species (e.g., Vitis vinifera vs. Pyrus communis) and growth stages.

- Dose gradients : Use logarithmic spacing (e.g., 0.1%, 0.5%, 1.0%, 2.5%) to identify thresholds.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare treatments. Include negative controls (solvent-only) and replicate trials (n ≥ 6) to minimize environmental variability .

Q. How does this compound influence soil microbial communities in agrochemical applications?

- Methodology :

- Field trials : Apply compound at 0.1–1.0 kg/ha to acidic soils. Monitor microbial biomass carbon (MBC) via chloroform fumigation.

- PLFA analysis : Extract phospholipid fatty acids to profile microbial diversity (e.g., Gram-negative bacteria via 16:1ω7c).

- Metagenomics : Perform 16S rRNA sequencing to track shifts in Proteobacteria and Actinobacteria populations .

Q. What crystallographic challenges arise in confirming the structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction may face issues with centrosymmetric vs. non-centrosymmetric space groups (e.g., P2₁/c vs. Pna2₁). Refine structural models using SHELX and validate with residual electron density maps. Cross-check with spectroscopic data to resolve ambiguities in cyanamide group orientation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmaceutical applications?

- Methodology :

- Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on the benzyl ring).

- Bioassays : Test inhibitory effects on target enzymes (e.g., tyrosine kinases) via fluorescence polarization.

- QSAR modeling : Correlate logP, polar surface area, and IC₅₀ values to identify pharmacophores .

Contradiction Analysis and Best Practices

- Dose-Response Variability : Evidence from hydrogen cyanamide in viticulture (reduced sprouting at 3.5% ) conflicts with pear studies (enhanced sprouting at 1.5% ). This highlights species-specific metabolic pathways (e.g., differential cyanamide metabolism via nitrilases). Researchers should pre-screen species sensitivity using transcriptomic profiling (RNA-seq of bud tissues) before field trials.

- Analytical Reproducibility : Inconsistent crystallographic data (e.g., centrosymmetric vs. polar structures ) necessitates multi-method validation (PXRD, SCXRD, and solid-state NMR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.